molecular formula C13H19NO B8390759 4-t-Butyl-N-ethylbenzamide

4-t-Butyl-N-ethylbenzamide

Cat. No.: B8390759
M. Wt: 205.30 g/mol
InChI Key: VAACBVOESAXQBQ-UHFFFAOYSA-N
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Description

4-t-Butyl-N-ethylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

The synthesis of 4-t-Butyl-N-ethylbenzamide can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzoic acid with ethylamine in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, yielding the desired benzamide .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For instance, the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) has been reported to produce N-tert-butyl amides in excellent yields .

Chemical Reactions Analysis

4-t-Butyl-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration .

Scientific Research Applications

4-t-Butyl-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-t-Butyl-N-ethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

4-t-Butyl-N-ethylbenzamide can be compared with other N-tert-butyl amides, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-tert-butyl-N-ethylbenzamide

InChI

InChI=1S/C13H19NO/c1-5-14-12(15)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

VAACBVOESAXQBQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-Butyl-N-ethylbenzamide (9 g, 0.044 mol) was prepared in 97% yield from 4-t-butylbenzoyl chloride (9 ml, 0.045 mol) and ethyl amine (70 wt % in water) using Method E2.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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